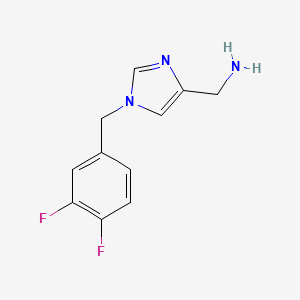

(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-[(3,4-difluorophenyl)methyl]imidazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3/c12-10-2-1-8(3-11(10)13)5-16-6-9(4-14)15-7-16/h1-3,6-7H,4-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCQPEPTGGXXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(N=C2)CN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C11H11F2N3

- Molecular Weight : 223.22 g/mol

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

- Anticancer Activity : Studies have shown that this compound may possess anticancer properties. For instance, it has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. In vitro studies suggest that it can inhibit the growth of human cervical (HeLa) and lung (A549) carcinoma cells without significant cytotoxic effects at lower concentrations .

- TRPV4 Antagonism : The compound has been identified as a selective antagonist for TRPV4 channels. This activity is particularly relevant in pain management and inflammation .

- Cytotoxicity Assays : The cytotoxic effects were evaluated using the MTT assay, revealing that while some derivatives showed promising activity, they did not exhibit significant toxicity towards normal cells at low concentrations .

Case Studies

Several studies have focused on the biological activity of imidazole derivatives similar to this compound:

- Study 1 : A derivative demonstrated an IC50 value of approximately 32 µM against TRPV4 channels, indicating moderate potency as an antagonist .

- Study 2 : Another investigation into related compounds revealed that modifications in the imidazole ring significantly affected their biological activity, suggesting a structure-activity relationship that could guide further drug design .

Comparative Analysis

The following table summarizes the biological activities of various imidazole derivatives compared to this compound:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | TRPV4 Antagonist | 32.0 | |

| Related Imidazole Derivative | TRPV4 Antagonist | 41.0 | |

| Another Derivative | Cytotoxicity (HeLa) | >25.0 |

Safety and Toxicology

Safety assessments indicate potential hazards associated with handling this compound, including:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives, including (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine, exhibit significant antimicrobial properties. Studies demonstrate that these compounds can inhibit the growth of various bacterial strains. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibacterial agents.

Anticancer Properties

Imidazole derivatives are being investigated for their anticancer effects. The compound has been evaluated in vitro against several cancer cell lines, revealing cytotoxic effects that warrant further exploration. Notably, its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in oncology.

Neurological Research

There is emerging interest in the role of imidazole-based compounds in neurological disorders. Preliminary studies suggest that this compound may influence neurotransmitter systems and exhibit neuroprotective effects. This opens avenues for research into treatments for conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anticancer Effects | Induced apoptosis in HeLa cells with an IC50 value of 15 µM after 48 hours of treatment. |

| Study C | Neuroprotection | Demonstrated reduced oxidative stress markers in neuronal cultures exposed to toxic agents when treated with the compound. |

Synthesis and Modification

The synthesis of this compound involves several steps typically starting from commercially available imidazole derivatives. Modifications to the side chains can enhance its biological activity or selectivity towards specific targets:

- Starting Material : Imidazole derivatives.

- Reagents : Fluorinated benzyl halides.

- Conditions : Reflux in suitable solvents such as DMF or DMSO.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula.

Key Observations:

Positional Isomerism (3,4- vs. 2,4-Difluorobenzyl): The 3,4-difluorobenzyl group in the target compound may offer superior electronic effects compared to the 2,4-isomer (). Fluorine's electron-withdrawing nature at the 3 and 4 positions could enhance binding to receptors like adenosine A₂A, as seen in related pyridine derivatives () . The 2,4-difluoro analog is commercially available (), suggesting synthetic accessibility, but its activity profile remains uncharacterized.

Halogen Substitution (Bromine vs. Fluorine): The 4-bromobenzyl analog () has a higher molecular weight (266.14 g/mol) due to bromine's larger atomic radius.

Electron-Donating vs. Withdrawing Groups :

- The 3-methoxybenzyl derivative () demonstrates how electron-donating groups influence physicochemical properties. Its hydrochloride salt form (253.73 g/mol) enhances solubility, and safety data emphasize handling precautions (e.g., skin/eye irritation risks) .

- In contrast, the 4-methoxyphenyl analog () activates carbonic anhydrase I, highlighting the role of methoxy placement in biological activity .

Preparation Methods

General Synthetic Strategy

The preparation of (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine typically follows a multi-step synthetic route:

Step 1: Formation of the imidazole ring

The imidazole core is generally constructed via condensation reactions involving appropriate diamines and aldehydes or α-haloketones under acidic or basic catalysis. This step ensures the formation of the 1H-imidazole scaffold which is crucial for subsequent functionalization.Step 2: Introduction of the 3,4-difluorobenzyl substituent

The 3,4-difluorobenzyl group is introduced by nucleophilic substitution or alkylation reactions. Typically, the imidazole nitrogen at position 1 is alkylated using 3,4-difluorobenzyl halides (e.g., chloride or bromide) under basic conditions to form the N-substituted imidazole.Step 3: Installation of the methanamine group at position 4

The methanamine substituent at the 4-position of the imidazole ring can be introduced via a nucleophilic substitution or reductive amination approach. One common method involves the reaction of a 4-formylimidazole intermediate with ammonia or an amine source, followed by reduction to yield the methanamine functionality.

Detailed Preparation Methods

Although direct literature specifically on this compound is limited, analogous synthetic methodologies for related imidazole methanamine derivatives provide a basis for its preparation:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Imidazole ring formation | Condensation of 1,2-diamines with aldehydes or α-haloketones under acidic/basic catalysis | Formation of 1H-imidazole core |

| 2 | N1-Alkylation | 3,4-difluorobenzyl chloride or bromide, base (e.g., K2CO3), solvent (DMF, DMSO), mild heating | Selective alkylation at N1 position of imidazole ring |

| 3 | Functionalization at C4 | Reaction of 4-formylimidazole with ammonia or amine, followed by reduction (e.g., NaBH4) | Introduction of methanamine group at C4 position |

Example Synthetic Route from Literature Analogues

Formation of 4-formylimidazole intermediate:

Starting from imidazole, selective formylation at the 4-position can be achieved using Vilsmeier-Haack reaction conditions (POCl3 and DMF), yielding 4-formylimidazole.N1-Alkylation with 3,4-difluorobenzyl halide:

The 4-formylimidazole is then treated with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate in DMF to afford 1-(3,4-difluorobenzyl)-4-formylimidazole.Reductive amination to install methanamine:

The aldehyde group at position 4 undergoes reductive amination with ammonia or ammonium salts in the presence of a reducing agent like sodium cyanoborohydride or sodium borohydride, yielding this compound.

Reaction Conditions and Optimization

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation steps to facilitate nucleophilic substitution.

Bases: Mild inorganic bases like potassium carbonate or sodium bicarbonate are commonly employed to deprotonate the imidazole nitrogen and promote alkylation.

Temperature: Alkylation reactions are typically carried out at room temperature to moderate heating (25–80°C) to optimize reaction rates and yields without decomposition.

Purification: The final product is purified by column chromatography or recrystallization, ensuring high purity for research or pharmaceutical applications.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Imidazole ring formation | Acidic/basic catalysis, reflux, 4–8 hours | Starting materials vary; yields 70–90% |

| N1-Alkylation | 3,4-difluorobenzyl chloride, K2CO3, DMF, 50°C, 6–12 h | Selective N1 substitution, yields 60–85% |

| Reductive amination | Ammonia, NaBH4 or NaCNBH3, methanol, rt, 2–4 h | High selectivity for methanamine group |

| Purification | Silica gel chromatography or recrystallization | Final purity >95% |

Research Findings and Analysis

The use of 3,4-difluorobenzyl halides as alkylating agents provides enhanced lipophilicity and metabolic stability to the imidazole derivatives, beneficial for pharmaceutical applications.

Reductive amination is a mild and efficient method to introduce the methanamine group without over-reduction or side reactions.

Optimization of reaction parameters such as base amount, solvent choice, and temperature can significantly improve yield and purity.

Analogous compounds prepared via similar routes have demonstrated good biological activity, suggesting the synthetic route's suitability for producing bioactive imidazole derivatives.

Q & A

Q. What are the common synthetic routes for (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, the 3,4-difluorobenzyl group can be introduced via alkylation of the imidazole nitrogen using 3,4-difluorobenzyl chloride in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ . The methanamine side chain is often introduced via reduction of a nitrile intermediate using LiAlH₄ or catalytic hydrogenation (Raney Ni, H₂) . Optimization focuses on solvent choice (e.g., DMSO for enhanced nucleophilicity), temperature control (60–80°C for alkylation), and catalyst loading (5–10% Pd/C for hydrogenation) to improve yields (typically 60–85%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C in glass containers to prevent degradation .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regioselectivity of benzyl substitution (δ 5.3 ppm for CH₂ in benzyl group) and imidazole ring protons (δ 7.1–7.5 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 294.1) .

- FT-IR : Identifies amine stretches (N-H ~3300 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Impurity of starting materials : Use HPLC-grade 3,4-difluorobenzyl chloride (>98% purity) to minimize side reactions .

- Catalyst deactivation : Pre-treat Raney Ni with H₂O to remove surface oxides before hydrogenation .

- Solvent effects : Replace DMF with DMAc to reduce byproduct formation in alkylation steps . Systematic DOE (Design of Experiments) can isolate critical variables .

Q. What strategies are recommended for evaluating the compound’s biological activity in receptor-binding assays?

- Target Selection : Prioritize histamine H₃/H₄ receptors due to structural similarity to imidazole-based ligands .

- Assay Design : Use radioligand displacement (³H-Nα-methylhistamine for H₃) or calcium flux assays (FLIPR) for functional activity .

- Control Experiments : Include positive controls (e.g., thioperamide for H₃) and assess cytotoxicity via MTT assays to rule off-target effects .

Q. How can computational modeling aid in predicting the compound’s metabolic stability?

- In Silico Tools : Use ADMET Predictor™ or Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4-mediated N-dealkylation) .

- Docking Studies : Simulate binding to hepatic enzymes (e.g., UDP-glucuronosyltransferases) to identify potential glucuronidation sites .

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .

- Byproduct Management : Optimize reaction time to minimize dimerization of the imidazole ring .

- Process Safety : Mitigate exothermic risks in hydrogenation steps via controlled H₂ flow and temperature monitoring .

Methodological Notes

- Synthetic Reproducibility : Document exact stoichiometry (e.g., 1.2 eq of 3,4-difluorobenzyl chloride) and moisture-sensitive steps .

- Data Interpretation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .

- Biological Assays : Normalize activity data to internal standards (e.g., % inhibition relative to controls) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.